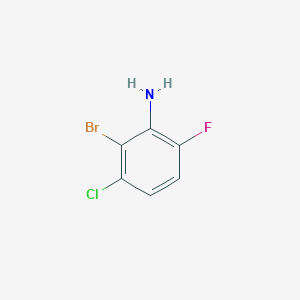

2-Bromo-3-chloro-6-fluoroaniline

Description

Context of Halogenated Anilines in Contemporary Organic Synthesis

Halogenated anilines are a class of organic compounds that have found extensive application in modern organic synthesis. These compounds, which are derivatives of aniline (B41778) containing one or more halogen atoms, serve as versatile intermediates in the production of a wide array of more complex molecules. innospk.com Their utility stems from the presence of the halogen and amino functional groups, which can be selectively modified through various chemical reactions.

The halogen atoms (fluorine, chlorine, bromine, and iodine) can participate in a range of transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. This allows for the introduction of diverse substituents onto the aromatic ring, enabling the construction of intricate molecular architectures. The amino group, on the other hand, can be readily acylated, alkylated, or diazotized, providing further avenues for functionalization.

The specific type and position of the halogen atom(s) on the aniline ring can significantly influence the compound's reactivity and properties. For instance, the presence of a fluorine atom can alter the electronic properties of the molecule and enhance its metabolic stability, a desirable feature in the development of pharmaceuticals and agrochemicals.

Significance of Multifunctionalized Aromatic Amine Scaffolds

Aromatic amines that are substituted with multiple functional groups, such as 2-Bromo-3-chloro-6-fluoroaniline, are of particular interest in organic synthesis. The presence of several distinct reactive sites on a single molecular scaffold offers a high degree of synthetic flexibility. This allows for the sequential and regioselective introduction of different molecular fragments, facilitating the efficient construction of complex target molecules.

The unique substitution pattern of this compound, with three different halogen atoms and an amino group, makes it a valuable precursor for the synthesis of highly substituted aromatic compounds. The differential reactivity of the bromo, chloro, and fluoro substituents can be exploited to achieve selective transformations at specific positions on the aniline ring. This level of control is crucial in the synthesis of fine chemicals, where precise molecular architecture is often a key determinant of functionality.

Research Landscape and Challenges in Synthesis and Characterization of this compound

For instance, the synthesis of the related compound, 2-bromo-6-fluoroaniline (B133542), has been approached through various routes, including the protection of the amino group of o-fluoroaniline, followed by sulfonylation, bromination, and deprotection steps. google.com Another method involves the sulfonation of 2-fluoroaniline (B146934), followed by bromination and subsequent desulfonation. wipo.int These examples highlight the often-complex nature of preparing such molecules.

A significant challenge in the synthesis of polyhalogenated anilines is the potential for the formation of isomeric impurities, which can be difficult to separate from the desired product. The development of efficient and selective synthetic methods is therefore an active area of research.

The characterization of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H4BrClFN | 224.46 | 943830-81-7 nih.gov |

| 2-Bromo-3-fluoroaniline | C6H5BrFN | 190.01 | 111721-75-6 chemicalbook.combldpharm.com |

| 2-Bromo-6-fluoroaniline | C6H5BrFN | 190.01 | 65896-11-9 chemicalbook.com |

| 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | 224.46 | 195191-47-0 sigmaaldrich.com |

| 3-Chloro-2-fluoroaniline | C6H5ClFN | 145.56 | 2106-04-9 sigmaaldrich.com |

| 2-Bromo-3-chloroaniline | C6H5BrClN | 206.47 | 96558-73-5 nih.gov |

Spectroscopic Data for Related Fluoroanilines

| Compound | Property | Value |

| 3-Chloro-2-fluoroaniline | Refractive Index | n20/D 1.564 (lit.) sigmaaldrich.com |

| 3-Chloro-2-fluoroaniline | Boiling Point | 214 °C (lit.) sigmaaldrich.com |

| 3-Chloro-2-fluoroaniline | Density | 1.324 g/mL at 25 °C (lit.) sigmaaldrich.com |

| 2-Bromo-6-fluoroaniline | Density | 1.674 g/mL at 20 °C (lit.) chemicalbook.com |

| 2-Bromo-6-fluoroaniline | Refractive Index | n20/D 1.582 (lit.) chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKOKBHTDCXTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Bromo 3 Chloro 6 Fluoroaniline

Retrosynthetic Analysis of Halogenated Anilines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 2-bromo-3-chloro-6-fluoroaniline, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds.

A key principle in the retrosynthesis of anilines is the interconversion of the amino group to a nitro group (Functional Group Interconversion, FGI). ias.ac.in This is because the nitro group is a meta-director in electrophilic aromatic substitution, while the amino group is an ortho-, para-director. This difference in directing effects is crucial for achieving the desired substitution pattern. Furthermore, the amino group can be readily obtained from the reduction of the corresponding nitroarene. ias.ac.inyoutube.com

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnect C-N bond (FGI): This leads to 2-bromo-3-chloro-6-fluoronitrobenzene. The reduction of this nitroarene would yield the target aniline (B41778).

Disconnect C-Br and C-Cl bonds: The sequence of halogen introduction is critical. Starting from 2-fluoroaniline (B146934), one possible route involves bromination and then chlorination. A patent describes a process starting with the bromination of o-fluoroaniline to yield 4-bromo-2-fluoroaniline (B1266173), followed by chlorination to give 4-bromo-2-chloro-6-fluoroaniline. A final hydrogenation step removes the bromine at position 4 to yield 2-chloro-6-fluoroaniline. google.com A similar strategy could potentially be adapted.

Another approach starts from 2-fluoroaniline, which is first protected, then subjected to sulfonylation, bromination, and finally deprotection and desulfonylation to yield 2-bromo-6-fluoroaniline (B133542). google.com Further chlorination would be required to obtain the final product.

Direct Halogenation Approaches and Regioselectivity Control

Direct halogenation of anilines and their derivatives is a common method for introducing halogen atoms onto the aromatic ring. However, controlling the position of halogenation (regioselectivity) is a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group. byjus.combeilstein-journals.org

Electrophilic aromatic halogenation involves the attack of an electrophilic halogen species on the electron-rich aromatic ring. wikipedia.org For anilines, the reaction is typically rapid and can lead to multiple halogenations. byjus.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring. Electron-donating groups, like the amino group, direct incoming electrophiles to the ortho and para positions. perlego.com

To achieve selective halogenation, the reactivity of the aniline is often modulated by protecting the amino group, for instance, as an acetanilide. This reduces the activating effect and allows for more controlled halogenation. ias.ac.in The choice of halogenating agent and reaction conditions also plays a crucial role. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often used for selective halogenation. google.comresearchgate.net The use of solvents like hexafluoroisopropanol (HFIP) can also influence regioselectivity. researchgate.net

To overcome the inherent regioselectivity of electrophilic substitution, directing groups can be employed to guide the halogenation to a specific position. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. nih.govresearchgate.net

A notable example is the palladium-catalyzed ortho-halogenation of N-arylcarbamates. acs.orgnih.govresearchgate.net In this method, the carbamate (B1207046) group acts as a directing group, facilitating the selective halogenation at the ortho position. This approach offers high selectivity and good yields under mild conditions. acs.orgnih.gov The carbamate directing group can be easily removed afterward to furnish the ortho-halogenated aniline. acs.orgnih.govacs.org This strategy provides a valuable route to halogenated anilines that may be difficult to access through traditional electrophilic substitution. acs.orgnih.gov

While ortho- and para-halogenation are common, achieving meta-halogenation of anilines is more challenging. nih.gov However, recent advances have described palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives using specific directing groups and ligands. nih.govrsc.org

Synthesis via Reduction of Halogenated Nitroarenes

A widely used and effective method for the synthesis of anilines is the reduction of the corresponding nitroarenes. youtube.comwikipedia.org This approach is particularly useful for preparing polysubstituted anilines where the nitro group has been used to direct the substitution pattern.

Catalytic hydrogenation is a common and clean method for the reduction of nitro groups. youtube.com Various catalysts are employed, with palladium on carbon (Pd/C) and Raney nickel being frequently used. youtube.comwikipedia.org The reaction is typically carried out under hydrogen pressure. chemicalbook.com

A significant challenge in the catalytic hydrogenation of halogenated nitroarenes is the potential for hydrodehalogenation, where the halogen atom is also reduced. google.com This side reaction reduces the yield of the desired haloaniline and can contaminate the product. google.com

To suppress dehalogenation, various strategies have been developed. These include the use of modified catalysts, such as sulfided platinum or palladium catalysts, and the addition of inhibitors to the reaction mixture. google.comnih.gov For instance, treating a Pd/C catalyst with a sulfurizing agent can selectively deactivate the high-activity sites responsible for dehalogenation, leading to high selectivity for the halogenated aniline. google.com Non-noble metal catalysts, such as nickel-molybdenum (B8610338) oxide, have also been developed for the chemoselective reduction of nitroarenes. rsc.org

| Catalyst | Substrate | Product | Selectivity (%) | Reference |

| Ru/CN | Halogenated Nitroarenes | Haloanilines | >99.6 | rsc.org |

| Sulfided Pt | Nitroarenes with activated heteroaryl halides | Heteroaromatic amines | High | nih.gov |

| Sulfided Pd/C | Halogenated nitrobenzenes | Halogenated anilines | >99.7 | google.com |

| Ni-MoO3/CN@SBA-15 | Substituted nitroarenes | Aromatic amines | >99 | rsc.org |

| Iron(III) complex | Halogenated nitrobenzenes | Halogenated anilines | High | nih.gov |

Chemoselectivity in the reduction of nitroarenes refers to the selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens. youtube.com Achieving high chemoselectivity is crucial for the synthesis of complex molecules.

Besides catalytic hydrogenation, other reducing agents can be used. These include metal-based reagents like iron in acidic media (e.g., Fe/HCl or Fe/NH4Cl), tin(II) chloride (SnCl2), and sodium hydrosulfite. youtube.comwikipedia.orgnih.gov These methods can offer good chemoselectivity and are often used when catalytic hydrogenation is not suitable due to the presence of other sensitive functional groups. nih.gov For example, iron-based systems are known to be highly chemoselective for the reduction of nitro groups over a variety of other functionalities, including aryl halides. nih.gov

The choice of reducing agent and reaction conditions can be tailored to achieve the desired chemo- and regioselectivity. For instance, hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C has been shown to be an effective system for the selective reduction of halogenated nitroarenes. nih.gov

Transformations of Precursor Molecules

The synthesis of this compound often involves the chemical modification of precursor molecules that already contain some of the desired substituents. These transformations can include the introduction of an amino group onto a polyhalogenated aromatic ring or the interconversion of existing functional groups.

A common strategy for synthesizing substituted anilines is the amination of a polyhalogenated benzene (B151609) ring. This can be achieved through nucleophilic aromatic substitution, where an amine source replaces a halogen atom on the ring. For instance, a polyhalogenated aromatic compound containing bromine, chlorine, and fluorine can be reacted with an aminating agent, such as ammonia (B1221849) or an amide, often in the presence of a catalyst like copper(I) oxide or copper(II) oxide at elevated temperatures and pressures. google.comgoogle.com The specific halogen that is displaced depends on the reaction conditions and the relative activation of the C-X bonds.

Another approach involves the nitration of a polyhalogenated aromatic compound, followed by the reduction of the nitro group to an amine. researchgate.net The nitration step introduces a nitro group onto the ring, and its position is directed by the existing halogen substituents. Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation, yields the desired amino group. For example, the reduction of 2-bromo-3-fluoronitrobenzene (B1289358) with tin(II) chloride yields 2-bromo-6-fluoroaniline.

Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the conversion of one functional group into another. ub.eduimperial.ac.uk In the context of synthesizing this compound, FGI can be employed to introduce the required substituents in a controlled manner.

A key aspect of FGI is managing chemoselectivity, especially when multiple reactive sites are present in the molecule. scribd.com Protecting groups may be necessary to mask certain functional groups while others are being transformed.

| Precursor Type | Transformation | Reagents/Conditions | Resulting Group |

| Nitroarene | Reduction | SnCl₂, Ethanol | Amine |

| Carboxylic Acid | Curtius, Hofmann, or Schmidt Rearrangement | NaN₃, H₂SO₄ (Schmidt) | Amine |

| Amide | Hofmann Rearrangement | Br₂, NaOH | Amine |

| Halogenated Benzene | Nucleophilic Aromatic Substitution | NH₃, Cu₂O, High T/P | Amine |

This table provides examples of functional group interconversions that can lead to the formation of an aniline derivative.

o-Fluoroaniline can serve as a versatile starting material for the multi-step synthesis of this compound. The existing amino and fluoro groups on the ring direct subsequent electrophilic substitution reactions. The amino group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director.

A plausible synthetic sequence starting from o-fluoroaniline could involve a series of halogenation reactions. The order of these reactions is critical to achieving the desired substitution pattern. For example, bromination followed by chlorination, or vice versa, would need to be carefully controlled to ensure the correct placement of the halogens. The directing effects of the substituents at each step would guide the incoming electrophile.

For instance, a patent describes the preparation of 2-bromo-6-fluoroaniline from 2-fluoroaniline by heating it in sulfuric acid, followed by reaction with hydrogen bromide and hydrogen peroxide. wipo.int This product could then potentially undergo chlorination to yield the final product. Another patent details the synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline using CuBr₂ in an ionic liquid. google.com While not the target isomer, this illustrates the use of o-fluoroaniline in synthesizing brominated fluoroanilines.

The synthesis of aromatic compounds often requires a strategic approach to the order of reactions to ensure the correct isomer is obtained. masterorganicchemistry.comyoutube.com

| Starting Material | Reagent(s) | Product |

| 2-Fluoroaniline | 1. H₂SO₄, heat; 2. HBr, H₂O₂ | 3-Amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide |

| 3-Amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide | H₂SO₄, Anisole (B1667542), heat | 2-Bromo-6-fluoroaniline |

This table outlines a synthetic route starting from o-fluoroaniline as described in a patent. wipo.int

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing halogenated anilines, several green chemistry approaches can be considered. One such approach is the use of more environmentally benign solvents and catalysts. For example, a patent for the preparation of 2-bromo-6-fluoroaniline describes using anisole as a solvent for a desulfonation step, which reduces the reaction temperature and energy consumption compared to traditional methods. wipo.int The use of ionic liquids as recyclable reaction media, as demonstrated in the bromination of anilines with CuBr₂, also aligns with green chemistry principles. google.com

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the palladium-catalyzed C-H olefination of aniline derivatives, offer a more atom-economical alternative to traditional multi-step syntheses that often generate significant waste. uva.nl While not directly applied to the synthesis of this compound in the provided information, such catalytic C-H functionalization strategies represent a promising avenue for greener syntheses of highly substituted aromatics.

Furthermore, reducing the number of synthetic steps through the development of more efficient and selective reactions is a core tenet of green chemistry. This not only reduces waste but also saves time and resources.

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis |

| Use of Safer Solvents | Utilizing anisole instead of harsher solvents in desulfonation reactions. wipo.int |

| Use of Recyclable Catalysts/Reagents | Employing ionic liquids with recyclable catalysts like CuBr₂. google.com |

| Energy Efficiency | Lowering reaction temperatures through improved catalysts or solvents. wipo.int |

| Atom Economy | Developing direct C-H functionalization methods to reduce byproducts. uva.nl |

| Reduction of Derivatives | Minimizing the use of protecting groups to shorten synthetic routes. |

This table highlights the application of green chemistry principles in the synthesis of halogenated anilines.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3 Chloro 6 Fluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds, proceeding via the attack of an electrophile on the electron-rich ring system. lumenlearning.com The reaction typically involves the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org For substituted benzenes like 2-bromo-3-chloro-6-fluoroaniline, the reaction's regioselectivity and rate are dictated by the electronic and steric properties of the existing substituents.

Orienting Effects of Bromine, Chlorine, Fluorine, and Amine Substituents

The directing influence of each substituent on this compound determines the position of attack for an incoming electrophile. These effects are a combination of inductive and resonance contributions.

Amino Group (-NH₂): The amine group is a powerful activating substituent. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. This makes the ring much more nucleophilic and reactive towards electrophiles than benzene (B151609). youtube.com

In this compound, the activating and directing effects of the substituents are combined. The potent activating nature of the amino group at C1 dominates the reactivity of the ring. It strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions. Since the C6 position is already occupied by fluorine, electrophilic attack is overwhelmingly directed to the C4 position. The halogens at C2, C3, and C6 also exert their ortho-, para-directing influences, but these are subsidiary to the powerful effect of the amine group. The C4 position is para to the amine group and ortho to the chlorine substituent, making it the most electronically activated site for electrophilic attack.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

Kinetic and Thermodynamic Considerations for Positional Selectivity

The selectivity of a reaction can be under either kinetic or thermodynamic control. stackexchange.com

Kinetic Control: The major product is the one that is formed fastest, meaning it has the lowest activation energy. This is common at lower temperatures or under irreversible reaction conditions. libretexts.org

Thermodynamic Control: The major product is the most stable one, and the reaction is allowed to reach equilibrium, often at higher temperatures. stackexchange.com

In electrophilic aromatic substitution, the formation of the Wheland intermediate is generally the rate-determining step. lumenlearning.com For this compound, the intermediate formed by electrophilic attack at the C4 position is significantly stabilized by resonance involving the powerful electron-donating para-amino group. This stabilization drastically lowers the activation energy for the formation of the C4-substituted product compared to any other position.

Consequently, the C4 product is the kinetic product . Given the substantial energetic advantage conferred by the para-amino group, it is highly probable that the C4-substituted isomer is also the most stable product, making it the thermodynamic product as well. Therefore, electrophilic substitution on this compound is expected to yield the C4-substituted product with high selectivity under both kinetic and thermodynamic conditions.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich, the presence of strong electron-withdrawing groups can render them susceptible to attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction does not proceed via SN1 or SN2 pathways but typically through an addition-elimination mechanism. chemistrysteps.com

Role of Halogen Identity and Position in Reactivity

In SNAr reactions, the reactivity of halogens as leaving groups is often the reverse of that seen in aliphatic substitutions, with the order typically being F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the ease of C-X bond cleavage. masterorganicchemistry.com The reaction is further accelerated if other strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they help stabilize the negatively charged intermediate. libretexts.org

For this compound, all three halogen atoms are potential leaving groups.

The fluorine at C6 is the most electronegative, making the C6 carbon highly electrophilic and favoring nucleophilic attack. The resulting intermediate would be stabilized by the electron-withdrawing chlorine atom at the para position (C3).

The chlorine at C3 and the bromine at C2 are less effective leaving groups compared to fluorine in a typical SNAr context.

Therefore, under conditions favoring SNAr, nucleophilic attack is most likely to occur at the C6 position, leading to the displacement of the fluoride (B91410) ion.

Mechanistic Pathways of Substitution

Two primary mechanisms exist for nucleophilic aromatic substitution:

Addition-Elimination (SNAr) Mechanism: This is the most probable pathway for this compound. It involves two steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the ring and is further stabilized by electron-withdrawing substituents. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final substitution product. libretexts.org

Elimination-Addition (Benzyne) Mechanism: This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate through elimination of HX, which requires a very strong base. chemistrysteps.com Given the presence of multiple electron-withdrawing halogens that favor the addition-elimination pathway, the benzyne mechanism is considered less likely for this substrate under typical nucleophilic substitution conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with aryl halides. wikipedia.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving the oxidative addition of the aryl halide to a low-valent metal catalyst, most commonly palladium(0). wikipedia.org

The reactivity of aryl halides in the crucial oxidative addition step is governed by the carbon-halogen bond dissociation energy, following the general trend: C−I > C−Br > C−Cl >> C−F. nih.gov This reactivity order is opposite to that observed in SNAr reactions.

In the case of this compound, there are three different carbon-halogen bonds:

C-Br at C2: This is the weakest carbon-halogen bond and therefore the most reactive site for oxidative addition.

C-Cl at C3: This bond is stronger than C-Br and thus less reactive.

C-F at C6: This is the strongest bond and is generally considered unreactive under standard cross-coupling conditions.

Therefore, it is highly predictable that transition metal-catalyzed cross-coupling reactions will occur selectively at the C2 position, cleaving the C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve chemoselective functionalization at the bromide position while leaving the chloride and fluoride substituents intact. nih.govresearchgate.net This selective reactivity makes this compound a potentially useful building block in sequential synthesis.

Table 2: Predicted Reactivity for Major Reaction Classes

| Reaction Type | Most Probable Site of Reaction | Primary Justification |

|---|---|---|

| Electrophilic Aromatic Substitution | C4 | Strong activating and para-directing effect of the -NH₂ group. |

| Nucleophilic Aromatic Substitution | C6 | High electronegativity of Fluorine as a leaving group (F > Cl > Br). |

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govlibretexts.org The reaction of this compound with organoboron reagents, such as boronic acids or their esters, is of significant interest for the synthesis of complex substituted anilines. The primary challenge and area of mechanistic investigation in this context is the chemoselectivity of the palladium-catalyzed coupling, given the presence of two potential reactive sites: the C-Br and C-Cl bonds.

Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl > F. libretexts.org This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, in this compound, the C-Br bond is expected to be significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond.

Recent studies on similar polyhalogenated aromatic compounds have demonstrated that highly selective Suzuki-Miyaura coupling at the bromide position can be achieved. For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been shown to proceed with good to excellent yields, highlighting the robustness of this methodology. nih.gov The reaction is compatible with a wide array of functional groups on the boronic ester, including alkyl, aryl, alkenyl, and heteroaromatic moieties. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd/C, or other Pd(0) precursors |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane/Water, DMF |

| Boron Reagent | Arylboronic acids, alkylboronic esters |

The choice of catalyst, ligand, base, and solvent system is crucial in optimizing the reaction for high yield and selectivity. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and subsequent steps in the catalytic cycle. libretexts.org

Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, each offering unique synthetic possibilities.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling is expected to occur selectively at the C-Br bond. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting 3-chloro-6-fluoro-2-(alkynyl)anilines are valuable intermediates for the synthesis of various heterocyclic compounds. The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. libretexts.org

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene. organic-chemistry.org Similar to other cross-coupling reactions, the Heck reaction with this compound would preferentially occur at the more reactive C-Br bond. This allows for the introduction of vinyl groups, leading to the formation of substituted styrenes. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org While the primary amino group of this compound can complicate direct amination at the halide positions, selective amination at the C-Br bond can be achieved under carefully controlled conditions. researchgate.netnih.gov This reaction is instrumental in synthesizing more complex diamine structures. The choice of ligand is critical for achieving high yields and selectivity in Buchwald-Hartwig aminations. researchgate.net

Table 2: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Expected Product |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-3-chloro-6-fluoroaniline |

| Heck | Alkene | 2-Alkenyl-3-chloro-6-fluoroaniline |

| Buchwald-Hartwig | Amine | N-Substituted-2-amino-3-chloro-6-fluoroaniline |

Regioselective Challenges in Downstream Functionalization

The primary regioselective challenge in the functionalization of this compound lies in achieving selective reaction at the C-Cl bond while the C-Br bond remains intact, or vice versa. As discussed, the inherent reactivity difference (C-Br > C-Cl) typically dictates that reactions will occur at the bromine-substituted position first.

However, achieving "reverse" selectivity (reaction at C-Cl) is a significant synthetic hurdle. This might be approached through several strategies:

Blocking the C-Br position: One could first perform a reaction at the C-Br bond and then target the C-Cl bond in a subsequent step.

Catalyst/Ligand Control: In some cases, specialized catalyst systems can exhibit unusual selectivity profiles. For instance, certain ligands might favor oxidative addition to the C-Cl bond, although this is less common.

Electronic Modulation: The electronic nature of the substituents can influence the reactivity of the adjacent halogen atoms. However, in this specific molecule, the electronic effects are complex and may not be sufficient to override the inherent bond strength differences.

Further functionalization of the initial cross-coupling products also presents regioselective considerations. For example, if a Suzuki-Miyaura coupling is performed at the C-2 position, the newly introduced aryl group can influence the reactivity of the remaining C-Cl bond and the amino group in subsequent transformations.

Amine Group Reactivity and Derivatization

The primary amino group of this compound is a key functional handle for a wide range of derivatization reactions, enabling the synthesis of a diverse array of more complex molecules.

Protection-Deprotection Strategies

In many multi-step synthetic sequences, it is necessary to protect the amino group to prevent its interference with subsequent reaction conditions, particularly those involving strong bases or electrophilic reagents.

Common protecting groups for anilines include:

Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride. google.com This group can be removed under acidic or basic conditions.

Carbamates (e.g., Boc, Cbz): Boc (tert-butoxycarbonyl) is typically introduced using di-tert-butyl dicarbonate (B1257347) and is removed with acid. Cbz (benzyloxycarbonyl) is introduced using benzyl (B1604629) chloroformate and removed by hydrogenolysis.

Sulfonamides (e.g., Ts, Ns): Tosyl (Ts) and Nosyl (Ns) groups are robust and can be introduced using the corresponding sulfonyl chlorides. Their removal often requires harsher conditions.

The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions that can be tolerated for its removal without affecting other functional groups in the molecule.

Table 3: Common Protecting Groups for the Amine Functionality

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Acetyl (Ac) | Acetyl chloride, Acetic anhydride | Acid or base hydrolysis |

| Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Tosyl (Ts) | Tosyl chloride | Strong acid, reducing agents |

Condensation and Cyclization Reactions

The amino group of this compound can participate in various condensation and cyclization reactions to form heterocyclic systems. These reactions are of great importance in medicinal chemistry, as the resulting scaffolds are often found in biologically active compounds.

Formation of Amides and Sulfonamides: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and proceed with high yields.

Formation of Imines: Condensation with aldehydes or ketones under appropriate conditions can yield imines (Schiff bases). These can be further reduced to secondary amines.

Synthesis of Heterocycles: The presence of the ortho-bromo and -chloro substituents provides opportunities for intramolecular cyclization reactions following initial derivatization of the amine. For example, after acylation of the amine, an intramolecular Heck reaction or a copper-catalyzed Ullmann-type coupling could potentially be used to form a five- or six-membered ring.

The specific nature of the cyclization reaction will depend on the nature of the group introduced onto the amine and the reaction conditions employed. These strategies open up pathways to novel and complex heterocyclic structures based on the this compound scaffold.

Advanced Spectroscopic Characterization of 2 Bromo 3 Chloro 6 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into the molecular structure at the atomic level. For 2-Bromo-3-chloro-6-fluoroaniline, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous assignment of its proton, carbon, and fluorine signals.

One-dimensional NMR spectra provide fundamental information about the chemical environment of NMR-active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen substituents and the amino group. The multiplicity of these signals, governed by spin-spin coupling with neighboring protons and the fluorine atom, would provide crucial information about their relative positions on the aromatic ring. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are highly sensitive to the nature of the directly attached substituent. The carbon atoms bonded to the electronegative halogens (bromine, chlorine, and fluorine) and the nitrogen of the amino group would exhibit characteristic downfield shifts. Furthermore, the carbon signals will show coupling to the fluorine atom (¹JCF, ²JCF, ³JCF), providing further confirmation of the substitution pattern.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is indicative of its electronic environment. This signal would be split by the neighboring aromatic protons, providing valuable connectivity data. nih.govnih.gov

A summary of expected NMR data, based on analysis of similar halogenated anilines, is presented in Table 1. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | Doublet of doublets, Triplet |

| Amine H | 3.5 - 5.0 | Broad singlet |

| Aromatic C | 100 - 150 | Singlet, Doublet (due to C-F coupling) |

While 1D NMR provides essential data, 2D NMR techniques are often necessary to resolve ambiguities and map out the complete molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. In this compound, COSY would show cross-peaks between the two aromatic protons, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the protonated carbons in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can be used to confirm the spatial relationship between the amino protons and the adjacent aromatic proton.

A general overview of common 2D NMR techniques is provided in various literature sources. harvard.edunih.gov

In cases of severe signal overlap or for probing specific interactions, isotopic labeling can be a powerful strategy. nih.govsigmaaldrich.com By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ¹⁵N), specific signals in the NMR spectrum can be enhanced or simplified. For a molecule like this compound, uniform ¹³C enrichment would significantly enhance the signal-to-noise ratio in the ¹³C NMR spectrum, facilitating the observation of weak long-range couplings. Selective ¹⁵N labeling of the amino group would allow for the use of ¹H-¹⁵N correlation experiments, providing detailed information about the electronic environment and hydrogen bonding interactions of the amino group. nih.govsigmaaldrich.com

Vibrational Spectroscopy

The FT-IR spectrum is dominated by the vibrations of polar functional groups. Key expected absorptions for this compound would include:

N-H Stretching: The amino group will give rise to symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-X (Halogen) Stretching: The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹. The C-F stretch is usually the strongest of these.

For the related isomer, 2-bromo-6-chloro-4-fluoroaniline (B1268482), FT-IR spectra have been recorded in the 4000-400 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is often a strong and characteristic Raman band.

C-X (Halogen) Stretching: The C-Br and C-Cl stretching vibrations are often more prominent in the Raman spectrum compared to the FT-IR spectrum.

For 2-bromo-6-chloro-4-fluoroaniline, FT-Raman spectra have been recorded in the 4000-50 cm⁻¹ range, providing a comprehensive vibrational profile.

A summary of key vibrational frequencies for the related isomer, 2-bromo-6-chloro-4-fluoroaniline, is presented in Table 2.

Table 2: Experimental Vibrational Frequencies (cm⁻¹) for 2-Bromo-6-chloro-4-fluoroaniline

| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | 3482 |

| N-H Symmetric Stretch | 3395 | 3397 |

| Aromatic C-H Stretch | 3075 | 3078 |

| C=C Stretch | 1620, 1575, 1475 | 1622, 1578, 1477 |

| C-N Stretch | 1310 | 1312 |

| C-F Stretch | 1240 | 1242 |

| C-Cl Stretch | 780 | 782 |

| C-Br Stretch | 680 | 682 |

Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignments

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed and quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectra. For a complex, low-symmetry molecule like this compound, a simple visual inspection of the vibrational modes is often insufficient to describe their nature accurately. Many modes arise from a combination of several types of internal motions, such as bond stretching or angle bending.

PED analysis, performed following a quantum chemical frequency calculation (typically using Density Functional Theory, DFT), dissects the contribution of each internal coordinate (like C-C stretch, C-H bend, etc.) to a specific calculated vibrational frequency. A PED contribution of 100% would indicate a pure, localized vibration, whereas lower percentages spread across multiple internal coordinates signify a mixed vibrational mode. For instance, a band in the spectrum might be assigned as 60% C-C stretching, 20% C-H in-plane bending, and 20% C-N stretching.

While specific PED calculations for this compound are not present in the surveyed literature, studies on similar halogenated anilines demonstrate the power of this technique. researchgate.net For example, in the related compound 2-bromo-6-chloro-4-fluoroaniline, DFT calculations were used to compute the vibrational wavenumbers and provide tentative assignments based on the theoretical results. researchgate.net A similar approach for this compound would be indispensable for accurately interpreting its complex vibrational spectrum.

Table 1: Illustrative PED Data for a Hypothetical Vibrational Mode in an Aniline (B41778) Derivative This table demonstrates how PED results are typically presented to assign vibrational modes. Note: This data is illustrative and not from an actual analysis of this compound.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contributions) |

| 1610 | 1615 (IR), 1612 (Raman) | ν(C-C) (55%) + δ(NH₂) (25%) + β(C-H) (15%) |

| 1280 | 1285 (IR) | ν(C-N) (40%) + β(C-H) (35%) + ν(C-C) (20%) |

| 750 | 752 (Raman) | γ(C-H) (50%) + Ring deform (30%) + ν(C-Cl) (15%) |

| 350 | 348 (Raman) | δ(C-C-Br) (45%) + δ(C-C-F) (40%) |

ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The aniline core, consisting of a benzene ring conjugated with the lone pair of electrons on the amino group, gives rise to characteristic electronic transitions. These transitions, typically π → π* and n → π*, occur when the molecule absorbs photons in the UV-Vis range, promoting electrons from lower-energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).

For the parent aniline molecule, two primary absorption bands are observed in the UV region, corresponding to the S₀ → S₁ and S₀ → S₂ transitions. researchgate.net The presence of halogen substituents (Bromo, Chloro, Fluoro) on the benzene ring acts as auxochromes. These substituents, through their inductive (-I) and resonance (+M) effects, can modulate the energy levels of the molecular orbitals. This typically results in a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted aniline.

An experimental UV-Vis spectrum for this compound would provide valuable information on its HOMO-LUMO energy gap and the extent of electronic conjugation. While a specific spectrum for this compound is not documented in the searched literature, analysis of related halogenated anilines confirms that such molecules exhibit strong absorption in the UV range. dntb.gov.uaacs.org

Table 2: Expected UV-Vis Absorption Maxima for Aniline and its Derivatives This table provides a general reference for the electronic transitions observed in aniline. The exact λ_max for this compound would be influenced by its specific substitution pattern.

| Compound | Transition | Typical λ_max (nm) | Solvent |

| Aniline | π → π* (Benzenoid) | ~230 | Ethanol (B145695) |

| Aniline | n → π* (Benzenoid) | ~280-290 | Ethanol |

| Halogenated Aniline | π → π | Shifted from 230 nm | Various |

| Halogenated Aniline | n → π | Shifted from 280 nm | Various |

Time-Dependent Density Functional Theory (TD-DFT) for Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational quantum chemistry method used to predict and interpret the electronic absorption spectra of molecules. It calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions.

For this compound, a TD-DFT calculation could simulate its UV-Vis spectrum, providing a theoretical counterpart to experimental data. This simulation is invaluable for assigning the specific nature of each absorption band (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.) and understanding how the different substituents influence the electronic structure. The choice of functional and basis set is critical for achieving accuracy that correlates well with experimental results. mdpi.com

Computational studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have utilized TD-DFT to determine electronic properties like the HOMO and LUMO energies, which are fundamental to understanding the electronic transitions. researchgate.net A TD-DFT analysis for this compound would allow for a detailed characterization of its frontier molecular orbitals and the prediction of its UV-Vis absorption maxima.

Table 3: Example of a TD-DFT Output for a Simulated Electronic Spectrum This table illustrates the typical data generated from a TD-DFT calculation. Note: This data is illustrative and not from an actual calculation on this compound.

| Excitation | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 295.4 | 0.045 | HOMO → LUMO (92%) |

| S₀ → S₂ | 248.1 | 0.158 | HOMO-1 → LUMO (75%), HOMO → LUMO+1 (20%) |

| S₀ → S₃ | 220.7 | 0.012 | HOMO-2 → LUMO (88%) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If single crystals of this compound can be grown, this technique can provide a wealth of structural information with very high precision.

The analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This data would unambiguously confirm the substitution pattern and reveal any distortions from ideal geometries caused by steric hindrance between the bulky halogen atoms and the amino group. Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonding (involving the -NH₂ group) and halogen bonding.

No published crystal structure for this compound is available in the surveyed crystallographic databases. However, the crystallographic analysis of numerous other halogenated organic molecules has been crucial in understanding their solid-state properties and intermolecular interactions. acs.org

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography This table lists the type of data that a single-crystal X-ray diffraction experiment on this compound would provide.

| Parameter | Description | Significance |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry elements of the crystal lattice. |

| Atomic Coordinates | (x, y, z) for each atom | Defines the precise position of every atom in the unit cell. |

| Bond Lengths | e.g., C-Br, C-Cl, C-F, C-N | Provides exact measurements of covalent bond distances. |

| Bond Angles | e.g., C-C-C, H-N-H | Reveals the geometry around each atom. |

| Torsion Angles | e.g., C-C-C-C | Describes the conformation and planarity of the molecule. |

| Intermolecular Contacts | e.g., N-H···N, C-F···H | Identifies hydrogen bonds and other non-covalent interactions. |

Computational Chemistry and Theoretical Insights into 2 Bromo 3 Chloro 6 Fluoroaniline

Quantum Chemical Calculations for Molecular Geometry Optimization

The optimization of a molecule's geometry is a fundamental application of computational chemistry, aimed at finding the lowest energy arrangement of its atoms. This is typically achieved through methods like ab initio calculations and Density Functional Theory (DFT).

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods are used to calculate various descriptors that characterize these properties.

Mulliken Charge Analysis and Atomic Partial Charges

Mulliken population analysis is a computational method used to assign partial charges to individual atoms in a molecule, providing insight into the distribution of electrons and the electrostatic potential. In the case of 2-Bromo-3-chloro-6-fluoroaniline, theoretical calculations, such as those performed using DFT methods, can elucidate the charge distribution across the molecule. researchgate.net

The presence of highly electronegative halogen atoms (Fluorine, Chlorine, Bromine) and the nitrogen atom of the aniline (B41778) group significantly influences the charge distribution. These atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms of the benzene (B151609) ring will exhibit varying degrees of positive charge. The analysis helps in identifying the most electropositive and electronegative centers in the molecule, which are crucial for understanding its intermolecular interactions. researchgate.net

Computational studies on similar halogenated anilines, like 2-bromo-6-chloro-4-fluoroaniline (B1268482), have shown that the nitrogen atom and the halogen atoms accumulate negative charge, with fluorine typically being the most negative. researchgate.net The carbon atoms attached to these electronegative groups become electron-deficient and thus carry a positive charge. The charge distribution calculated by the Mulliken method is a key factor in understanding the molecule's reactivity and its molecular electrostatic potential map. researchgate.net

Table 1: Representative Mulliken Atomic Partial Charges for Halogenated Anilines Note: This table is illustrative, based on findings for structurally similar compounds. The exact values for this compound would require specific calculation.

| Atom | Typical Partial Charge (e) |

|---|---|

| F | -0.30 to -0.45 |

| N | -0.25 to -0.40 |

| Cl | -0.15 to -0.25 |

| Br | -0.05 to -0.15 |

| C (bonded to Halogen/N) | +0.10 to +0.50 |

| C (other) | -0.10 to +0.10 |

| H (of NH2) | +0.15 to +0.25 |

| H (of ring) | +0.05 to +0.15 |

Global and Local Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity)

Global and local reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactivity of a chemical species. rsc.orgresearchgate.net These indices are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO energy gap corresponds to greater hardness, indicating higher stability and lower reactivity. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). This index helps in classifying molecules as strong or marginal electrophiles.

For halogenated anilines, the HOMO-LUMO energy gap is a critical parameter. A smaller gap suggests that the molecule can be easily excited, indicating higher reactivity and potential for charge transfer within the molecule. researchgate.net The presence of both electron-donating (amino group) and electron-withdrawing (halogens) substituents on the benzene ring modulates these properties.

Table 2: Calculated Global Reactivity Indices for a Representative Halogenated Aniline Note: Values are based on computational studies of similar molecules like 2-bromo-6-chloro-4-fluoroaniline and are for illustrative purposes.

| Parameter | Formula | Typical Calculated Value | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | ~ -1.0 to -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.25 to -3.75 eV | Electron donating/escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.5 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.1 to 3.0 eV | Electron-accepting capability |

Simulation of Spectroscopic Properties

Prediction of Vibrational Spectra (IR, Raman)

Theoretical calculations are instrumental in the analysis and assignment of vibrational spectra. By computing the harmonic vibrational frequencies using methods like DFT (e.g., B3LYP level), a predicted Infrared (IR) and Raman spectrum can be generated. researchgate.net These theoretical spectra are then compared with experimentally recorded FTIR and FT-Raman spectra. researchgate.net

A scaling factor is often applied to the computed wavenumbers to correct for anharmonicity and limitations of the theoretical method, leading to a better agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode to specific bond stretches, bends, and torsions within the molecule. researchgate.net

For this compound, characteristic vibrational modes include:

N-H stretching vibrations of the amino group.

C-N, C-F, C-Cl, and C-Br stretching vibrations.

C-C stretching and C-H bending vibrations of the aromatic ring.

Table 3: Selected Predicted Vibrational Frequencies for Halogenated Anilines Note: This table is a representative example based on studies of similar molecules. researchgate.netresearchgate.net Wavenumbers are in cm⁻¹.

| Vibrational Mode | Typical Calculated IR Frequency (cm⁻¹) | Typical Calculated Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asym | ~3500 | ~3500 | Asymmetric N-H stretch |

| ν(N-H) sym | ~3400 | ~3400 | Symmetric N-H stretch |

| δ(NH₂) | ~1620 | ~1620 | NH₂ scissoring |

| ν(C-C) | 1400-1600 | 1400-1600 | Aromatic ring stretching |

| ν(C-N) | ~1280 | ~1280 | C-N stretch |

| ν(C-F) | ~1240 | ~1240 | C-F stretch |

| ν(C-Cl) | ~700 | ~700 | C-Cl stretch |

| ν(C-Br) | ~650 | ~650 | C-Br stretch |

Prediction of Electronic Spectra (UV-Vis)

The electronic absorption spectra (UV-Vis) of a molecule are governed by transitions of electrons from occupied to unoccupied molecular orbitals. Theoretical predictions of UV-Vis spectra are typically performed using Time-Dependent DFT (TD-DFT). The calculations yield the absorption wavelengths (λmax), excitation energies, and oscillator strengths for the electronic transitions.

The most significant transition is usually from the HOMO to the LUMO. researchgate.net For substituted anilines, these transitions often fall in the UV region of the electromagnetic spectrum. The positions of the absorption maxima are sensitive to the nature and position of substituents on the aromatic ring. The presence of halogens and the amino group can cause shifts in the absorption bands compared to unsubstituted benzene. The calculated HOMO-LUMO energy gap provides a first approximation of the electronic transition energy. researchgate.net

Nonlinear Optical (NLO) Properties and Computational Assessment

Molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in nonlinear optics (NLO). researchgate.net Computational chemistry provides a powerful means to screen and design molecules with enhanced NLO properties. Aniline derivatives are known to be promising NLO materials due to the charge transfer between the electron-donating amino group and the π-system of the benzene ring, which can be further enhanced by electron-withdrawing substituents. researchgate.netmdpi.com

Calculation of First-Order Hyperpolarizability

The first-order hyperpolarizability (β) is a key tensor quantity that determines the second-harmonic generation (SHG) efficiency of a molecule. mdpi.com It can be calculated using quantum chemical methods, such as the finite-field approach within a DFT framework. researchgate.net The calculation provides the individual components of the β tensor (βxxx, βxyy, βxzz, etc.) and the total hyperpolarizability (βtot).

The magnitude of βtot is a direct measure of the molecular NLO activity. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The calculated values are often compared to those of a standard reference material like urea (B33335) to assess their potential for NLO applications. nih.gov Computational studies on similar halogenated anilines have shown that they can possess significant first-order hyperpolarizability, indicating their potential as NLO materials. researchgate.netresearchgate.net

Table 4: Calculated First-Order Hyperpolarizability for a Representative Halogenated Aniline Note: Values are illustrative and based on findings for similar compounds. researchgate.netmdpi.com Units for β are in esu (electrostatic units).

| Parameter | Typical Calculated Value (x 10⁻³⁰ esu) | Significance |

|---|---|---|

| βx | Variable | Component of hyperpolarizability along x-axis |

| βy | Variable | Component of hyperpolarizability along y-axis |

| βz | Variable | Component of hyperpolarizability along z-axis |

| βtot | ~5 to 15 | Total first-order hyperpolarizability, indicates NLO activity |

| Urea (Reference) βtot | ~0.37 | Standard material for comparison |

Reaction Pathway and Transition State Calculations

The study of chemical reactions using computational methods provides deep insights into the mechanisms and energetics of chemical transformations. For a molecule like this compound, understanding its reaction pathways and the associated transition states is crucial for predicting its reactivity, stability, and potential for forming new chemical entities.

Reaction Pathway Analysis

A reaction pathway, or reaction coordinate, represents the energetic profile of a chemical reaction as it progresses from reactants to products. Computational chemists use various methods to map out these pathways. A common approach is to perform a series of geometry optimizations at constrained values of a key reaction coordinate, such as a bond length or angle that is changing during the reaction. By plotting the energy at each of these constrained geometries, a potential energy surface (PES) can be constructed.

For substituted anilines, several types of reactions are of interest, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amino group. allen.intib.euchemistrysteps.com The specific substituents on the aromatic ring of this compound—a bromine atom, a chlorine atom, and a fluorine atom—will significantly influence its reactivity. These halogen substituents are generally deactivating yet ortho-, para-directing for electrophilic attack, although the positions are blocked in this specific molecule. The amino group is a strong activating group and is ortho-, para-directing. allen.in The interplay of these electronic effects would be a key focus of any computational study.

Transition State Calculations

The transition state is the highest energy point along the reaction pathway and represents the energetic barrier that must be overcome for the reaction to occur. Locating the transition state structure is a critical but often challenging aspect of computational chemistry. A true transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following methods, are employed to locate these saddle points.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost. researchgate.nettrygvehelgaker.nonih.govrsc.orgdiva-portal.org The choice of the functional and basis set is crucial for obtaining reliable results and is often benchmarked against higher-level theoretical methods or experimental data when available.

Illustrative Data for Analogous Systems

In the absence of specific data for this compound, we can consider general findings for related aniline reactions. For instance, studies on the halogenation of anilines have identified various intermediates and products, suggesting complex reaction pathways that can include initial ring chlorination and hydroxylation. nih.gov Kinetic studies on substituted anilines have also been used to determine their nucleophilicity and reactivity patterns. researchgate.net

A hypothetical computational study on the electrophilic nitration of this compound would involve calculating the energy barriers for the attack of the nitronium ion (NO₂⁺) at the possible positions on the aromatic ring. The results would likely show different activation energies for each position, influenced by the electronic and steric effects of the substituents.

Below is a hypothetical and illustrative data table of what might be expected from a DFT calculation of the activation energies for the nitration of a generic substituted aniline. Note: This data is purely for illustrative purposes and does not represent actual calculated values for this compound.

| Position of Electrophilic Attack | Activation Energy (kcal/mol) |

| Ortho to Amino Group | 15.2 |

| Meta to Amino Group | 25.8 |

| Para to Amino Group | 13.5 |

Such a table would provide a quantitative measure of the regioselectivity of the reaction, indicating the most likely products to be formed.

Applications of 2 Bromo 3 Chloro 6 Fluoroaniline in Advanced Chemical Synthesis

Building Block for Heterocyclic Compound Synthesis

The distinct reactivity of the different positions on the 2-bromo-3-chloro-6-fluoroaniline ring makes it an ideal precursor for the construction of various heterocyclic systems. The amino group can readily participate in cyclization reactions, while the halogen atoms provide sites for subsequent functionalization through cross-coupling and other substitution reactions.

Synthesis of Substituted Indoles, Quinoxalines, and Related Systems

The synthesis of substituted indoles, a core scaffold in many biologically active compounds, can be achieved using 2-b-3-c-6-fluoroaniline as a starting material. core.ac.ukrjptonline.org The general strategy often involves the protection of the aniline's amino group, followed by a series of reactions to construct the indole (B1671886) ring. core.ac.uk The presence of the halogen substituents allows for further diversification of the indole core.

Similarly, this aniline (B41778) derivative is instrumental in the synthesis of quinoxaline (B1680401) derivatives. acgpubs.orgresearchgate.netresearchgate.netnih.gov Quinoxalines are another class of heterocyclic compounds with a broad spectrum of pharmacological activities. The synthesis typically involves the condensation of a 1,2-diamine, which can be derived from this compound, with a 1,2-dicarbonyl compound. nih.gov The resulting polyhalogenated quinoxaline can then be further modified to generate a library of compounds for biological screening.

Precursor to Benzothiadiazine Derivatives

This compound is a key starting material for the preparation of cycloalkylated benzothiadiazine derivatives. These compounds have been investigated for their potential as modulators of the AMPA receptor, which is involved in synaptic transmission in the central nervous system. The synthesis leverages the amino group for the formation of the thiadiazine ring.

Introduction of Polyhalogenated Aryl Moieties

The this compound scaffold provides a straightforward method for introducing a polyhalogenated aryl group into a target molecule. The presence of multiple halogen atoms—bromine, chlorine, and fluorine—imparts unique electronic and lipophilic properties to the resulting compounds. These properties can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to attach this polyhalogenated moiety to a variety of substrates.

Precursor for Advanced Organic Materials

The unique electronic properties conferred by the halogen atoms make this compound an attractive precursor for the development of advanced organic materials.

Materials with Enhanced Electronic or Optical Properties

The incorporation of the 2-bromo-3-chloro-6-fluorophenyl group into organic molecules can lead to materials with tailored electronic and optical characteristics. chemicalbook.com The strong electron-withdrawing nature of the halogen atoms can lower the HOMO and LUMO energy levels of a conjugated system, which can be advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern can also influence the intermolecular packing and solid-state morphology of the material, which are crucial for charge transport and device performance.

Role in Fine Chemical and Specialty Chemical Production

Beyond its applications in drug discovery and materials science, this compound is an important intermediate in the production of various fine and specialty chemicals. Its utility stems from its ability to participate in a wide array of chemical transformations, enabling the synthesis of complex and highly functionalized molecules. This makes it a valuable component in the toolbox of synthetic organic chemists for creating novel compounds with specific desired properties.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Regio- and Stereoselective Functionalization

The precise introduction of new functional groups onto the 2-Bromo-3-chloro-6-fluoroaniline scaffold is a significant challenge due to the presence of multiple halogen substituents and an amine group, which can direct reactions to various positions. Future research will heavily focus on the development of sophisticated catalytic systems to overcome these regioselectivity and stereoselectivity hurdles.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be refined for the functionalization of this aniline (B41778) derivative. acs.org A key challenge lies in controlling the chemoselectivity of C-N bond formation versus C-C or C-X (X=halogen) bond activation. The development of novel phosphine (B1218219) ligands that are both bulky and electron-rich is a promising avenue to enhance the catalytic activity and selectivity for reactions involving sterically hindered and electronically deactivated aryl halides. nih.gov For instance, the use of specialized ligands can prevent the undesired N-arylation and direct the functionalization to a specific C-H bond. researchgate.net

Directing group strategies are also poised to play a pivotal role in achieving regioselective C-H functionalization. researchgate.netnih.govacs.org By temporarily installing a directing group on the aniline's nitrogen atom, it is possible to guide a transition metal catalyst to a specific ortho-, meta-, or even para- C-H bond. researchgate.netrsc.org The development of removable or traceless directing groups is a particularly active area of research, as it allows for the introduction of a functional group without leaving a permanent structural modification. researchgate.net

Furthermore, the synthesis of chiral derivatives of this compound, which are often required for pharmaceutical applications, necessitates the development of stereoselective catalytic methods. acs.orgrsc.org This includes the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms during the reaction. nih.govnumberanalytics.com Research into enantiospecific coupling reactions, for instance, aims to create specific stereoisomers with high purity. acs.org

| Catalytic Strategy | Key Research Focus | Potential Impact on this compound Synthesis |

| Palladium-Catalyzed Cross-Coupling | Development of novel, sterically demanding, and electron-rich phosphine ligands. | Enhanced selectivity for C-C or C-N bond formation, enabling the introduction of diverse substituents. acs.orgnih.gov |

| Directing Group-Assisted C-H Functionalization | Design of removable and traceless directing groups for ortho-, meta-, and para-selectivity. | Precise installation of functional groups at specific positions on the aromatic ring. researchgate.netnih.govrsc.org |

| Stereoselective Synthesis | Application of chiral catalysts and auxiliaries in coupling and functionalization reactions. | Access to enantiomerically pure derivatives for pharmaceutical applications. acs.orgrsc.orgnih.govnumberanalytics.com |

| Copper-Catalyzed Reactions | Exploration of copper catalysts for regioselective azidation and other C-H functionalizations. | Cost-effective and efficient methods for introducing nitrogen-containing functionalities. nih.gov |

Integration of Machine Learning and AI in Synthetic Design

Furthermore, machine learning models can be trained to predict the regioselectivity and stereoselectivity of reactions involving substituted anilines. nih.gov By analyzing the electronic and steric properties of the substrate and reagents, these models can forecast the likely outcome of a reaction, saving valuable time and resources that would otherwise be spent on trial-and-error experimentation. For instance, predicting the most likely site of electrophilic aromatic substitution on the this compound ring can guide the choice of reaction conditions to favor the desired isomer.

AI algorithms are also being developed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-product formation. mdpi.comthieme-connect.com This is particularly valuable for complex multi-component reactions where the interplay of various parameters is not always intuitive.

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes by deconstructing the target molecule. | Discovery of novel and more efficient pathways to the core structure and its derivatives. mdpi.com |

| Regioselectivity Prediction | ML models predict the site of functionalization on the aromatic ring. | Guidance in selecting reagents and conditions to obtain the desired isomer of a functionalized product. nih.gov |

| Reaction Condition Optimization | AI optimizes parameters like temperature, solvent, and catalyst for maximum yield. | Improved efficiency and sustainability of synthetic processes. mdpi.comthieme-connect.com |